Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate is a chemical compound with a complex structure that includes a thiophene ring, an ethyl ester group, and an aminocarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl 3-thiophenecarboxylate with an aminocarbonyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(aminocarbonyl)amino]acetate: A similar compound with a simpler structure.
Ethyl 3-thiophenecarboxylate: Shares the thiophene ring but lacks the aminocarbonyl group.
Uniqueness
Ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.3 g/mol |
IUPAC Name |
ethyl 2-(carbamoylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C10H14N2O3S/c1-3-6-5-7(9(13)15-4-2)8(16-6)12-10(11)14/h5H,3-4H2,1-2H3,(H3,11,12,14) |
InChI Key |
USRGIKSDNHTREK-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)N)C(=O)OCC |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)N)C(=O)OCC |
Origin of Product |
United States |
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